molecular formula C10H18ClNO2 B1481323 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2098092-41-0

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1481323
CAS No.: 2098092-41-0
M. Wt: 219.71 g/mol
InChI Key: OBVRZJDILNURDE-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a chemical compound offered for research and development purposes. This substance belongs to a class of pyrrolidine-based molecules, which are prominent scaffolds in medicinal chemistry and drug discovery . Compounds featuring a chloropropanone group linked to a substituted pyrrolidine ring are of significant interest in the synthesis of novel chemical entities, particularly in the development of potential pharmacologically active molecules . Researchers are exploring its utility as a key synthetic intermediate or building block. The presence of the chloropropanone moiety and the methoxymethyl-substituted pyrrolidine ring makes it a versatile precursor for further chemical modifications and structure-activity relationship (SAR) studies . This product is intended for use in controlled laboratory settings by qualified research professionals. It is strictly for in-vitro research and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVRZJDILNURDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a compound belonging to the pyrrolidine class, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The molecular formula of this compound is C10H18ClNO2C_{10}H_{18}ClNO_2. The compound features a chloro group and a methoxymethyl substituent on a pyrrolidine ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the alkylation of 3-(methoxymethyl)-4-methylpyrrolidine with a suitable chloro-propanone derivative under basic conditions, often utilizing sodium hydride or potassium tert-butoxide as catalysts.

This compound may exert its biological effects through interactions with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways and cellular processes. However, detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that compounds within the pyrrolidine class can exhibit diverse biological activities, including:

  • Antimicrobial Effects : Some studies suggest that similar compounds can inhibit bacterial growth and may have potential as antimicrobial agents.
  • Cytotoxicity : Preliminary assays indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulation of specific enzymatic pathways

Case Studies

Several studies have explored the biological implications of pyrrolidine derivatives:

  • Antimicrobial Study : A study evaluating the antimicrobial activity of related pyrrolidine compounds found significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
  • Cytotoxicity Assessment : Research on similar compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing promise as anticancer agents .
  • Mechanistic Insights : Investigations into enzyme inhibition revealed that certain pyrrolidine derivatives can effectively modulate enzyme activity involved in metabolic pathways, indicating their potential utility in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
  • Key Difference : Replacement of the methoxymethyl group with hydroxymethyl (-CH2OH).
  • Impact: Physico-chemical Properties: The hydroxyl group increases polarity and aqueous solubility but reduces lipophilicity compared to the methoxy analog. Stability: Hydroxymethyl may engage in hydrogen bonding, enhancing crystallinity but increasing susceptibility to oxidation.
MCHR1 Antagonists (e.g., FE@SNAP, Tos@SNAP)
  • Key Difference : Complex structures with methoxymethyl groups on pyrimidine-carboxylate backbones.
  • Impact :
    • Biological Activity : Methoxymethyl groups in FE@SNAP improve metabolic stability and receptor binding affinity for melanin-concentrating hormone receptor 1 (MCHR1), suggesting that similar substituents in the target compound could enhance pharmacokinetic profiles .

Aromatic vs. Aliphatic Backbones

2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one
  • Key Difference : Aromatic nitro and chloromethyl substituents on a phenyl ring instead of a pyrrolidine.
  • Impact: Reactivity: The nitro group (-NO2) is strongly electron-withdrawing, increasing susceptibility to nucleophilic substitution reactions. Physico-chemical Properties: Higher molar mass (262.09 g/mol) and aromaticity may enhance thermal stability but reduce solubility in polar solvents .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physico-chemical Properties Safety Precautions
Target Compound C10H17ClNO3* ~248.7 3-methoxymethyl, 4-methyl pyrrolidine Moderate lipophilicity; chloro reactivity Avoid heat/moisture; inert gas handling
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one C9H15ClNO3 244.68 3-hydroxymethyl, 4-methyl pyrrolidine Higher polarity; oxidative sensitivity P201, P210, P231+P232
2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one C10H9Cl2NO3 262.09 Chloromethyl, nitro phenyl High reactivity; low solubility Handle with toxic/nitro precautions

*Hypothetical formula based on structural analysis.

Research Findings and Implications

  • Structural Optimization : The methoxymethyl group in the target compound balances lipophilicity and stability, making it preferable to hydroxyl analogs for drug delivery .
  • Safety Considerations : Chlorine and pyrrolidine moieties necessitate precautions against reactivity and moisture, similar to protocols for ’s compound .
  • Biological Potential: Analogous methoxymethyl-containing compounds (e.g., MCHR1 antagonists) suggest CNS applications, though targeted studies are required .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Synthesis of the substituted pyrrolidine intermediate.
  • Introduction of the α-chloropropanone moiety.
  • Purification and characterization.

The synthetic route often starts from pyrrolidine derivatives, which are functionalized to introduce the methoxymethyl and methyl groups at the 3- and 4-positions, respectively. The α-chloropropanone fragment is then attached via nucleophilic substitution or acylation reactions.

Preparation of the Pyrrolidine Intermediate

A crucial precursor is the chiral 2-methylpyrrolidine scaffold, which can be prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts under mild conditions. The process is scalable and uses a mixture of ethanol and methanol as solvents, typically in a 2:1 to 3:1 volume ratio. The hydrogenation is performed at ambient temperature with 5% platinum on carbon as the catalyst, followed by catalyst removal via filtration. This method yields optically enriched pyrrolidine derivatives with at least 50% enantiomeric excess.

Step Reagents/Conditions Notes
Hydrogenation of 2-methylpyrroline Platinum (IV) oxide or 5% Pt-C catalyst, EtOH/MeOH (2:1 to 3:1), ambient temperature Provides (R)- or (S)-2-methylpyrrolidine with >50% ee
Catalyst removal Filtration Ensures catalyst-free product

Subsequent functionalization to introduce the methoxymethyl group at the 3-position of the pyrrolidine ring can be achieved by alkylation reactions using methoxymethyl halides or related reagents under basic conditions.

Reaction Conditions and Catalysts

  • Catalysts: Platinum catalysts (5% Pt-C or Pt(IV) oxide) are preferred for hydrogenation steps due to their efficiency and selectivity.
  • Solvents: Alcohol mixtures (ethanol/methanol) are commonly used for hydrogenation; chlorination reactions use methanol combined with ethyl acetate or dichloromethane.
  • Atmosphere: Some reactions, especially those involving copper catalysts in related synthetic routes, are conducted under nitrogen to prevent oxidation.
  • Temperature: Hydrogenation at ambient temperature; chlorination at 293–303 K; other coupling reactions may require heating up to 160 °C.

Purification and Characterization

After synthesis, the product is purified by solvent removal under reduced pressure and crystallization from ethanol or other suitable solvents to obtain X-ray quality crystals. Washing with brine solutions and drying over anhydrous agents are common steps to ensure purity.

Spectroscopic characterization includes:

  • NMR (1H and 13C): To confirm substitution patterns and purity.
  • FTIR: To verify functional groups such as carbonyl and chloro substituents.
  • Mass Spectrometry: To confirm molecular weight and structure.

Representative Preparation Data Table

Step Compound/Intermediate Reagents Conditions Yield Purification
1 2-Methylpyrrolidine 2-Methylpyrroline, Pt catalyst H2, EtOH/MeOH, RT >90% Filtration, recrystallization
2 3-(Methoxymethyl)-4-methylpyrrolidine Methoxymethyl halide, base RT to mild heat 80-90% Extraction, chromatography
3 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one Sulfuryl chloride MeOH/ethyl acetate/DCM, 293–303 K 95% Rotary evaporation, crystallization

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, and how can purity be optimized?

Answer:

  • Synthetic Routes : Start with a pyrrolidine scaffold (e.g., 3-(methoxymethyl)-4-methylpyrrolidine) and perform a nucleophilic substitution or coupling reaction with 2-chloropropan-1-one derivatives. highlights similar chloro-propanone syntheses using morpholine intermediates, suggesting analogous strategies for pyrrolidine systems.
  • Purity Optimization : Use preparative HPLC (≥98% purity criteria, as in ) or recrystallization in non-polar solvents. Monitor reaction progress via TLC or LC-MS to isolate intermediates. Validate purity using 1H^1H-NMR (integration ratios) and elemental analysis .

Basic: How can the stereochemistry of the pyrrolidine ring and chloro-propanone moiety be resolved experimentally?

Answer:

  • X-ray Crystallography : Employ SHELXL ( ) for single-crystal refinement. For example, resolved a similar pyrrole-propanone structure using SHELX with an R-factor <0.05, ensuring stereochemical accuracy.
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers, followed by polarimetry or circular dichroism (CD) for confirmation .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict reactivity. Compare with experimental UV-Vis and cyclic voltammetry data. applied DFT to a pyrazolyl-propanone analog, achieving strong correlation (R2>0.95R^2 > 0.95) between computed and observed spectra.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under reaction conditions .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during structural validation?

Answer:

  • Dynamic Effects : NMR may average conformers (e.g., pyrrolidine ring puckering), while X-ray captures static configurations. Perform variable-temperature NMR to detect conformational exchange, as in for hydrazinylidene analogs.
  • Hybrid Refinement : Use SHELXL’s restraints for disordered moieties ( ) to align crystallographic and spectroscopic data .

Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?

Answer:

  • IR Spectroscopy : Identify C=O (1700–1750 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) stretches.
  • NMR : 1H^1H-NMR for methoxymethyl (–OCH3_3, δ 3.3–3.5 ppm) and pyrrolidine protons (δ 1.5–3.0 ppm). 13C^13C-NMR confirms carbonyl (δ 200–210 ppm) and quaternary carbons. used similar methods for a pyrrolidinyl-propanone derivative .

Advanced: What are the mechanistic implications of the methoxymethyl group on the pyrrolidine ring’s reactivity?

Answer:

  • Steric and Electronic Effects : Methoxymethyl (–OCH3_3) increases steric bulk, reducing nucleophilic attack at the pyrrolidine nitrogen. Its electron-donating nature stabilizes adjacent carbocations in SN1 reactions. ’s analysis of chloro-fluorophenylpropanones showed similar steric hindrance effects on reaction kinetics .
  • Solvolysis Studies : Compare hydrolysis rates in aqueous ethanol (e.g., 70% v/v) with/without methoxymethyl substitution to quantify electronic contributions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Spill Management : Neutralize chlorinated byproducts with sodium bicarbonate ().
  • Storage : Keep in amber vials at –20°C under inert gas (N2_2) to prevent degradation .

Advanced: How does the compound’s stereoelectronic profile influence its potential as a bioactive intermediate?

Answer:

  • Pharmacophore Mapping : The pyrrolidine ring’s rigidity and chloro-propanone’s electrophilicity suggest utility as a kinase inhibitor scaffold. ’s pyrrolidinyl-propanone derivatives showed moderate bioactivity in enzyme assays.
  • ADMET Predictions : Use QSAR models to predict logP (~2.5) and metabolic stability. ’s pyrazolyl-propanone study emphasized optimizing logP for blood-brain barrier penetration .

Advanced: What are the pitfalls in interpreting mass spectrometry (MS) data for this compound?

Answer:

  • Fragmentation Patterns : Chlorine isotopes (35Cl^{35}Cl/37Cl^{37}Cl, 3:1 ratio) complicate molecular ion identification. Use high-resolution MS (HRMS) to distinguish M+^{+} from fragments.
  • Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]+^+) may dominate in ESI-MS. Acidify samples to suppress adducts, as in ’s HPLC-MS protocols .

Basic: How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction ().
  • Catalysis : Use recyclable Amberlyst-15 for acid-catalyzed steps, reducing waste. achieved 85% yield in a similar propanone synthesis using heterogeneous catalysts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

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